molecular formula C10H11ClF3NO2 B6220023 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2751611-62-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Katalognummer: B6220023
CAS-Nummer: 2751611-62-6
Molekulargewicht: 269.6
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride, otherwise known as 1-(2,3-DHBDA-HCl), is an organic compound used in a variety of scientific research applications. It is a derivative of benzodioxin, a heterocyclic compound, and is used in the synthesis of other compounds. 1-(2,3-DHBDA-HCl) has been used in the study of biochemical and physiological effects, as well as in the investigation of a variety of biological systems.

Wissenschaftliche Forschungsanwendungen

1-(2,3-DHBDA-HCl) has been used in a variety of scientific research applications. It has been used as a substrate in the study of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Additionally, it has been used in the study of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been used as a substrate in the study of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine.

Wirkmechanismus

The mechanism of action of 1-(2,3-DHBDA-HCl) is not fully understood. It is known, however, that it acts as a substrate for the enzymes monoamine oxidase, cytochrome P450, and acetylcholinesterase. By binding to these enzymes, it is thought to alter their activity and affect the metabolism of neurotransmitters and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,3-DHBDA-HCl) are not well understood. It has been shown to inhibit the activity of monoamine oxidase, cytochrome P450, and acetylcholinesterase, suggesting that it may affect the metabolism of neurotransmitters and other molecules. Additionally, it has been shown to have an effect on the expression of several genes involved in the regulation of cell growth and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,3-DHBDA-HCl) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it has been used in a variety of scientific research applications, making it a versatile compound for laboratory use.
The main limitation of 1-(2,3-DHBDA-HCl) is that its mechanism of action is not fully understood. Additionally, its biochemical and physiological effects are not well understood, making it difficult to predict its effects in laboratory experiments.

Zukünftige Richtungen

The future directions for research on 1-(2,3-DHBDA-HCl) include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its interactions with other enzymes and molecules may yield new insights into its potential uses. Finally, further research into its potential toxicity and safety profiles may yield new information about its potential applications.

Synthesemethoden

1-(2,3-DHBDA-HCl) is synthesized in a two-step process, utilizing a Grignard reaction followed by hydrolysis. In the first step, 2,3-dihydro-1,4-benzodioxin is reacted with 2,2,2-trifluoroethan-1-amine in the presence of a Grignard reagent. The reaction is conducted in a polar aprotic solvent, such as dimethylsulfoxide (DMSO), at a temperature of -78°C. The resulting product is then hydrolyzed with hydrochloric acid (HCl) to yield 1-(2,3-DHBDA-HCl).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride' involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with trifluoroacetic anhydride to form 2,3-dihydro-1,4-benzodioxin-6-yl trifluoroacetate. This intermediate is then reacted with ammonia to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid." "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "trifluoroacetic anhydride", "ammonia", "hydrochloric acid" ] "Reaction": [ "Step 1: React 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst to form 2,3-dihydro-1,4-benzodioxin-6-yl trifluoroacetate.", "Step 2: React 2,3-dihydro-1,4-benzodioxin-6-yl trifluoroacetate with ammonia in the presence of a base to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine.", "Step 3: React 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine with hydrochloric acid to form the hydrochloride salt of the compound." ] }

2751611-62-6

Molekularformel

C10H11ClF3NO2

Molekulargewicht

269.6

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.